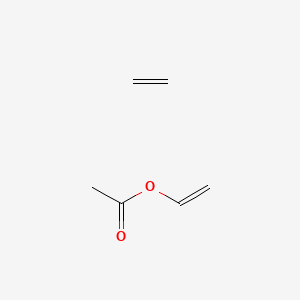

Ethene;ethenyl acetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethene;ethenyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERJYVLTPVNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125229-71-2, 109785-00-4, 68608-67-3, 104912-80-3, 24937-78-8, 106444-63-7 | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109785-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, hydrolyzed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68608-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104912-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Ethylene-vinyl acetate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Acetic acid ethenyl ester, polymer with ethene, graft | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106444-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Translucent to whitish solid with no to little odor; [Westlake Polymers MSDS] | |

| Record name | Ethylenevinylacetate copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24937-78-8, 104912-80-3 | |

| Record name | Acetic acid ethenyl ester, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethene, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Polymerization Methodologies

Mechanistic Investigations of Free Radical Copolymerization

The synthesis of EVA is primarily achieved through free-radical polymerization. This process involves four main reaction types: chain initiation, chain growth, chain transfer, and chain termination. wikipedia.org The complexity of the polymerization kinetics is a subject of ongoing research. wikipedia.org

High-pressure bulk polymerization is a common industrial method for producing EVA, often carried out in autoclave or tubular reactors. wikipedia.orgconicet.gov.ar This process typically operates at pressures between 1000 and 2000 kg/cm ² and temperatures ranging from 150 to 300°C. conicet.gov.ar Due to the exothermic nature of the polymerization, controlling the reaction temperature is crucial, especially as the viscosity of the mixture increases. wikipedia.org To manage this, conversion rates are generally kept below 60%. wikipedia.org

The kinetics of high-pressure EVA polymerization are intricate. The process is influenced by various factors, including temperature, pressure, and initiator concentration. conicet.gov.ar Thermodynamic considerations are also vital, as the reaction is exothermic, and efficient heat removal is necessary to maintain control over the polymerization process. wikipedia.org

Table 1: Typical Operating Conditions for High-Pressure Bulk Polymerization of EVA

| Parameter | Range |

| Pressure | 1000 - 2000 kg/cm ² |

| Temperature | 150 - 300°C |

| Initiator Concentration | 0.002% - 0.1% w/w |

| Conversion Rate | < 60% |

This table presents typical ranges for key parameters in the high-pressure bulk polymerization of EVA. wikipedia.orgconicet.gov.ar

Emulsion polymerization is another significant method for producing EVA, resulting in aqueous dispersions known as VAE (vinyl acetate-ethylene) emulsions. google.comspecialchem.com This technique allows for the synthesis of copolymers with a wide range of properties by manipulating the reaction conditions. ntu.edu.sg A key advantage of emulsion polymerization is the ability to control the microstructure of the resulting polymer. ntu.edu.sgtue.nl

The stability of the emulsion is critical and is typically achieved using a combination of anionic and non-ionic surfactants, along with a protective colloid like polyvinyl alcohol. google.comntu.edu.sg The microstructure of the EVA copolymer, including the distribution of ethylene (B1197577) and vinyl acetate (B1210297) units, can be influenced by the monomer feed strategy. tue.nl For instance, a semi-continuous process under starved conditions, where monomers are added at a rate lower than the polymerization rate, can be used to produce homogeneous copolymers. tue.nl The use of redox initiation systems is common in VAE emulsion polymerization. ntu.edu.sg

Research has shown that the incorporation of ethylene into the polymer chain can be achieved even at relatively low pressures (e.g., 3.4 MPa) in a well-designed reactor system. ntu.edu.sg The resulting polymer's microstructure and phase transitions have been found to be closely related. ntu.edu.sg

Solution polymerization offers an alternative route for EVA synthesis, particularly when a lower vinyl acetate content is desired. youtube.com In this process, ethylene and vinyl acetate are copolymerized in a solvent, often an alcohol like methanol (B129727). youtube.comgoogle.com One of the challenges in solution polymerization is controlling the homogeneity of the resulting copolymer.

To address this, mixed solvent systems have been investigated. For example, using a mixture of methanol and tert-butyl alcohol can help achieve a high copolymerization rate and solids content while controlling the vinyl acetate content in the final product. google.com The choice of solvent is crucial as it can influence the polymer structure and properties. rubbernews.com A process known as telomerization may be employed, where a solvent with a chemical structure similar to the monomer is used to control molecular weight without drastically altering the polymer's properties. rubbernews.com

Catalysis in Ethylene-Vinyl Acetate Copolymerization

The catalytic system, particularly the choice of initiator and the management of chain transfer reactions, plays a pivotal role in determining the final properties of the EVA copolymer.

The initiation of EVA polymerization is typically carried out using free-radical initiators, such as organic peroxides or azo compounds. wikipedia.org The choice of initiator and its concentration directly impact the polymerization rate and the molecular weight of the resulting polymer. rsc.org Initiator efficiency, which is the fraction of radicals that successfully initiate a polymer chain, is a critical parameter. rsc.org

Different types of initiators are used depending on the polymerization technique and desired outcome. Thermal initiators, like ammonium (B1175870) persulfate, are commonly used in emulsion polymerization at temperatures of 60°C or higher. google.com Redox systems can be employed at lower temperatures. google.com In some processes, a combination of low-temperature and high-temperature organic peroxide initiators is used to control the polymerization reaction across different temperature zones in a reactor. google.com The use of bifunctional or multifunctional initiators has also been explored as a means to increase the polymerization rate without significantly decreasing the polymer's molecular weight. researchgate.net The initiator system can influence the polymer architecture, including the degree of branching. google.com

Table 2: Examples of Initiators Used in EVA Polymerization

| Initiator Type | Example(s) | Typical Application |

| Thermal Initiator | Ammonium Persulfate, Sodium Persulfate | Emulsion Polymerization |

| Redox System | t-BuHP/TEPA (tert-butyl hydroperoxide/tetraethylene pentamine) | Emulsion Polymerization |

| Organic Peroxides | DIPND, CUPND | High-Pressure Polymerization |

This table provides examples of different initiator types and their applications in EVA synthesis. google.comntu.edu.sggoogle.com

Chain transfer is a fundamental process in radical polymerization that allows for the control of molecular weight and branching. rubbernews.com It involves the termination of a growing polymer chain and the creation of a new radical that can initiate another chain. researchgate.net Chain transfer can occur to the monomer, polymer, solvent, or a deliberately added chain transfer agent. rubbernews.com

In the polymerization of vinyl acetate, chain transfer to the monomer and polymer is significant and leads to the formation of branched structures. mdpi.com Chain transfer to the polymer can occur through hydrogen abstraction from the polymer backbone or the acetate side groups, with the latter being the dominant pathway. mdpi.comacs.org This results in both short-chain and long-chain branches, which significantly affect the polymer's properties. rubbernews.commdpi.com

Chain transfer agents are often used to control the molecular weight of the polymer. rubbernews.com These agents have high chain transfer constants, meaning they are very effective at terminating a growing chain and starting a new one. researchgate.net The choice of chain transfer agent and its concentration are critical variables in tailoring the molecular weight and, consequently, the processing characteristics and end-use properties of the EVA copolymer. rubbernews.com

Transition Metal Catalysts for Controlled Copolymerization

The copolymerization of ethylene with polar monomers like vinyl acetate (VA) presents a significant challenge for traditional Ziegler-Natta and metallocene catalysts. However, late transition-metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), have shown considerable promise due to their lower oxophilicity and greater tolerance for functional groups. mdpi.comnih.gov These catalysts offer a pathway to functionalized polyolefins through direct copolymerization, which is highly desirable from an industrial standpoint. nih.govmdpi.com

Research has demonstrated that late transition metal catalysts can successfully copolymerize ethylene with polar monomers. kfupm.edu.sa Palladium-based catalysts, such as those with phosphine-sulfonate ligands, are capable of copolymerizing ethylene with a wide array of polar monomers, including vinyl acetate. nih.gov Nickel catalysts have also been extensively studied for their potential in creating polar polyethylenes. mdpi.com For instance, α-diimine Ni(II) and Pd(II) complexes have been a major focus of research since it was discovered they could copolymerize ethylene with specific polar monomers that would typically poison earlier catalyst systems. mdpi.com

One study investigated the copolymerization of ethylene with perdeuterated vinyl acetate using a tridentate Fe(II) dichloride pyridine (B92270) diimine metal catalyst. acs.orgpsu.edu The results showed that VA was inserted once for every approximately 350 ethylene monomers. acs.orgpsu.edu However, the study also found that the insertion of VA led to the termination of the growing polymer chain through β-elimination processes. acs.orgpsu.edu The consumption rate of ethylene was significantly reduced in the presence of VA, and the reaction stopped after a short time, likely because the active iron catalyst was converted to iron(II) acetate, which is not efficiently reactivated by the co-catalyst, methylaluminoxane (B55162) (MAO). psu.edu

Mechanistic studies using Ni- and Pd-diimine complexes have provided further insight. nih.gov Low-temperature experiments indicated that with palladium catalysts, the system favors π-coordination with the monomer, followed by a 2,1-insertion to form a stable 5-membered ring chelate. nih.gov While these late transition-metal catalysts enable the incorporation of polar monomers, challenges such as chain termination after monomer insertion need to be overcome for successful commercial application. psu.edu

| Catalyst System | Monomers | Molar Ratio (VA:Ethylene) | Incorporation Rate | Key Observation |

|---|---|---|---|---|

| Tridentate Fe(II) dichloride pyridine diimine / MAO | Ethylene, Perdeuterated Vinyl Acetate | 1:7 | 1 VA unit per ~350 ethylene units | Chain termination via β-elimination after VA insertion; reaction ceased after 10 minutes. |

Emerging Polymerization Techniques for Tailored EVA Structures

To overcome the limitations of traditional free-radical polymerization, which often requires harsh conditions and yields poorly defined polymers, researchers are exploring emerging techniques to create ethylene-vinyl acetate (EVA) copolymers with precisely controlled architectures. acs.org These advanced methods aim to control molar mass, dispersity, composition, and branching. acs.orgacs.org

Controlled Radical Polymerization (CRP), also known as Living Radical Polymerization (LRP), encompasses several techniques that introduce a level of control comparable to living ionic polymerizations. sigmaaldrich.com These methods minimize premature termination reactions, allowing for polymer molecular weight to increase linearly with monomer consumption and enabling the synthesis of polymers with low dispersity and high end-group functionality. sigmaaldrich.com

Organometallic-Mediated Radical Polymerization (OMRP) has been successfully applied to the copolymerization of ethylene and vinyl acetate. Specifically, the use of cobalt(II) acetylacetonate (B107027) (Co(acac)₂) as a controlling agent has enabled the synthesis of well-defined EVA copolymers at moderate temperatures (40 °C) and ethylene pressures up to 100 bar. acs.org This method, a type of Cobalt-Mediated Radical Polymerization (CMRP), produces EVA with predictable molar masses, low dispersities, and ethylene content reaching up to 57 mol%. acs.org A key advantage of this technique is its ability to overcome the challenges posed by head-to-head monomer addition in vinyl acetate polymerization, which can hinder control in other CRP methods. acs.org DFT studies suggest that the stability of the dormant species, involving chelation of the monomer's carbonyl group to the cobalt center, allows for similar reactivation rates after both normal (head-to-tail) and less frequent (head-to-head) monomer additions. acs.org This level of control has also been leveraged to design more complex structures, such as PVAc-block-EVA copolymers. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile CRP technique. The first controlled radical polymerization of ethylene using RAFT was achieved with xanthates as controlling agents under relatively mild conditions (70 °C, <200 bar). nih.gov This approach was also used to prepare semicrystalline copolymers of ethylene and vinyl acetate with a similar degree of control. nih.govresearchgate.net The choice of the RAFT agent is critical, as those with strongly stabilizing Z groups (like dithioesters) that work well for monomers like styrene (B11656) can inhibit the polymerization of vinyl esters. mdpi.com Xanthates, however, have proven effective for unconjugated monomers, including vinyl acetate and ethylene. researchgate.net

While Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method, its application for the controlled polymerization of vinyl acetate is considered practically impossible under typical conditions. nih.gov Challenges arise from the high reactivity of the poly(vinyl acetate) propagating radical, which leads to side reactions that disrupt the controlled nature of the polymerization. cmu.eduresearchgate.net

| CRP Technique | Controlling Agent Example | Key Features & Findings | Reference |

|---|---|---|---|

| OMRP / CMRP | Cobalt(II) acetylacetonate (Co(acac)₂) | Produces well-defined EVA with low dispersity; ethylene content up to 57 mol%; effective at moderate temperature and pressure. | acs.org |

| RAFT | Xanthates (Alkyl-OC(=S)S-R) | Enables controlled radical polymerization of ethylene and copolymerization with vinyl acetate under mild conditions. | nih.govresearchgate.net |

| ATRP | N/A for direct EVA synthesis | Generally considered unsuitable for the controlled polymerization of vinyl acetate. | nih.gov |

Conventional batch reactors for EVA synthesis often struggle with issues of heterogeneous reaction environments and poor temperature control, which can affect the final polymer properties. lugroup-thu.com Microflow systems have emerged as a powerful tool to overcome these challenges, enabling the homogeneous synthesis of EVA with more controlled ethylene content. lugroup-thu.comresearchgate.net

A continuous flow microflow system has been successfully established for the solution free-radical copolymerization of ethylene and vinyl acetate. lugroup-thu.com This setup avoids the problems of batch reactors and facilitates a more uniform reaction. lugroup-thu.com The resulting EVA copolymers produced in the microflow system exhibit a more random distribution of monomers, with fewer ethylene-concentrated sequences compared to polymers made in a batch reactor, as indicated by ¹³C NMR spectra. lugroup-thu.com

Molecular Architecture, Microstructure, and Their Theoretical Implications

Comonomer Sequence Distribution and Heterogeneity Analysis

The distribution of ethylene (B1197577) and vinyl acetate (B1210297) (VA) comonomers along the polymer backbone is a fundamental characteristic of EVA copolymers that dictates their physical and chemical properties. This distribution can range from random to blocky or alternating, each imparting distinct characteristics to the material.

Influence of Vinyl Acetate Content on Crystalline and Amorphous Domains

The incorporation of vinyl acetate, a bulky polar monomer, into the linear polyethylene (B3416737) chain disrupts the regularity of the structure, thereby influencing the degree of crystallinity. The ethylene segments are capable of crystallizing into lamellar structures, forming the crystalline domains, while the randomly distributed vinyl acetate units, along with the non-crystallizable ethylene sequences, constitute the amorphous domains.

An increase in the vinyl acetate content leads to a systematic reduction in the crystallinity of the copolymer. This is because the larger VA monomers hinder the packing of polyethylene chains into a crystalline lattice. Consequently, the size of the crystalline domains decreases, and the amorphous fraction of the polymer increases. This change in the crystalline-amorphous balance has a profound effect on the material's properties, transitioning it from a semi-crystalline plastic at low VA content to a more amorphous, rubber-like material at higher VA concentrations.

Table 1: Effect of Vinyl Acetate Content on the Crystallinity of EVA Copolymers

| Vinyl Acetate (wt%) | Degree of Crystallinity (%) | Melting Temperature (°C) |

| 5 | ~35-40 | ~100-105 |

| 12 | ~20-25 | ~90-95 |

| 18 | ~10-15 | ~80-85 |

| 28 | ~5-10 | ~70-75 |

| 40 | Amorphous | Not applicable |

Note: The values presented are typical and can vary depending on the specific polymerization process and molecular weight.

Quantification of Blockiness, Alternating Sequences, and Randomness

The comonomer sequence distribution can be quantitatively characterized using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the chemical shifts of the carbon atoms in the polymer backbone and the carbonyl group of the vinyl acetate monomer, it is possible to identify and quantify the different triad (B1167595) sequences of monomers (e.g., EEE, EVE, VEV, VVV, where E represents ethylene and V represents vinyl acetate).

The relative abundance of these triads provides a measure of the randomness or blockiness of the copolymer. A higher than statistical proportion of VVV triads would indicate a blocky structure, whereas a prevalence of EVE and VEV triads suggests a more alternating or random distribution. The reactivity ratios of the monomers during polymerization are key factors that determine this sequence distribution.

Table 2: Representative ¹³C NMR Chemical Shifts for Triad Sequences in EVA Copolymers

| Triad Sequence | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Methine Carbon (CH) Chemical Shift (ppm) |

| EVE | ~170.8 | ~74.2 |

| VVE | ~170.6 | ~73.9 |

| VVV | ~170.4 | ~73.6 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Branching Topologies: Short-Chain and Long-Chain Branching Characterization

Branching, the formation of side chains off the main polymer backbone, is another critical aspect of the molecular architecture of EVA copolymers. These branches can be categorized as either short-chain or long-chain, each having a distinct impact on the material's properties.

Short-Chain Branching (SCB): In the context of EVA, the acetate group of the vinyl acetate monomer acts as a short-chain branch. The frequency and distribution of these branches are directly related to the vinyl acetate content and the comonomer sequence distribution.

Long-Chain Branching (LCB): Long-chain branches are branches that are of a similar length to the main polymer chain. In high-pressure free-radical polymerization of EVA, LCB can be introduced through intermolecular chain transfer reactions.

The characterization of branching is often performed using Gel Permeation Chromatography (GPC) coupled with a multi-angle light scattering (MALS) detector (GPC-MALS) and a viscometer. icpc-conference.orgkinampark.comresearchgate.netresearchgate.net This technique allows for the determination of the molecular weight distribution and the radius of gyration of the polymer chains. By comparing the radius of gyration of a branched polymer to that of a linear polymer of the same molecular weight, the degree of long-chain branching can be quantified.

Table 3: Techniques for Characterizing Branching in EVA Copolymers

| Branching Type | Characterization Technique | Measured Parameters |

| Short-Chain Branching | ¹³C NMR Spectroscopy | Quantification of vinyl acetate content and sequence distribution. |

| Long-Chain Branching | GPC-MALS, GPC-Viscometry | Molecular weight distribution, radius of gyration, intrinsic viscosity, branching index (g'). icpc-conference.orgkinampark.comresearchgate.netresearchgate.net |

Crystallinity and Amorphous Phase Morphology: Interplay and Inter-domain Interactions

The morphology of these phases can be investigated using techniques such as Small-Angle X-ray Scattering (SAXS) and Dynamic Mechanical Analysis (DMA). SAXS provides information on the size, shape, and arrangement of the crystalline and amorphous domains, including the lamellar thickness and the long period. malvernpanalytical.comwikipedia.orgou.eduresearchgate.netsemanticscholar.org DMA, on the other hand, probes the viscoelastic properties of the material as a function of temperature, allowing for the identification of transitions associated with the amorphous (glass transition) and crystalline (melting) phases. pv-tech.orgsci-hub.sefindoutaboutplastics.compbipolymer.comexpresspolymlett.com

The interactions between the crystalline and amorphous domains are critical for the mechanical integrity of the copolymer. The amorphous phase provides flexibility and toughness, while the crystalline domains act as physical crosslinks, providing strength and stiffness. The nature of the interphase, including its thickness and composition, influences the stress transfer between the two phases.

Theoretical Models for Predicting Molecular Architecture and Sequence Distribution

The molecular architecture of EVA copolymers is a direct consequence of the polymerization kinetics and reactor conditions. Theoretical models can be employed to predict the comonomer sequence distribution and other molecular features.

The classical model for copolymerization is the Mayo-Lewis equation, which uses monomer reactivity ratios (rE and rVA) to describe the relative rates of addition of the two monomers to a growing polymer chain. acs.orgacs.orgdntb.gov.uastanford.edu

rE = kEE / kEV

rVA = kVV / kVE

More advanced models, such as the penultimate model, consider the influence of the second-to-last monomer unit on the reactivity of the growing chain end. Computational chemistry methods, such as density functional theory (DFT), can also be used to calculate these reactivity ratios and model the polymerization process with greater accuracy. acs.orgacs.orgdntb.gov.uaresearchgate.net

Furthermore, thermodynamic models like the Flory-Huggins theory can be used to understand and predict the phase behavior and miscibility of EVA copolymers in blends and solutions.

Table 4: Theoretical Models for EVA Copolymerization

| Model | Description | Key Parameters |

| Mayo-Lewis Equation | Predicts copolymer composition based on monomer feed and reactivity ratios. acs.orgacs.orgdntb.gov.uastanford.edu | Monomer reactivity ratios (rE, rVA). |

| Penultimate Model | An extension of the Mayo-Lewis model that considers the influence of the penultimate monomer unit. | Penultimate reactivity ratios. |

| Computational Chemistry (DFT) | Ab initio calculations to determine reaction kinetics and energetics. acs.orgacs.orgdntb.gov.uaresearchgate.net | Transition state energies, activation barriers. |

| Flory-Huggins Theory | Describes the thermodynamics of polymer solutions and blends. | Flory-Huggins interaction parameter (χ). |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Microstructural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the detailed molecular structure of polymers like EVA. One-dimensional (1D) and two-dimensional (2D) NMR techniques provide invaluable information on composition, sequence distribution, and complex structural features.

1H NMR and 13C NMR for Composition and Sequence Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the chemical composition and monomer sequence in copolymers. In ¹H NMR, the chemical shifts of protons are sensitive to their local electronic environment, allowing for the quantification of different monomer units. For instance, the protons in ethene and ethenyl acetate (B1210297) exhibit distinct chemical shifts. Similarly, ¹³C NMR provides information on the carbon backbone and side chains. The ¹³C chemical shift of ethene is observed at approximately 123 ppm. docbrown.info In copolymers, the chemical shifts of the methine proton and the carbonyl carbon of the vinyl acetate unit are particularly useful for compositional analysis. researchgate.net

The symmetry of the ethene molecule results in a single resonance line in its ¹H and ¹³C NMR spectra, indicating that all protons and carbon atoms are in identical chemical environments. docbrown.infodocbrown.info For copolymers of ethylene (B1197577) and vinyl acetate, the distribution of dyads and triads changes with the vinyl acetate content, which can be monitored by changes in the NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Note: Chemical shifts can vary based on the solvent and copolymer composition.

| Nucleus | Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | =CH₂ (Ethene) | ~5.4 |

| -CH₂- (Polyethylene backbone) | ~1.25 | |

| -CH(OAc)- (Vinyl Acetate) | ~4.8 | |

| -C(=O)CH₃ (Vinyl Acetate) | ~2.0 | |

| ¹³C NMR | =CH₂ (Ethene) | 123.0 docbrown.info |

| -CH₂- (Polyethylene backbone) | ~30-33 | |

| -CH(OAc)- (Vinyl Acetate) | ~67-74 | |

| -C(=O)CH₃ (Vinyl Acetate) | ~21.0 |

2D NMR Techniques for Complex Branching and Copolymer Characterization

While 1D NMR is useful, complex polymer structures with overlapping resonances often require 2D NMR techniques for unequivocal assignments. iupac.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in characterizing the microstructure of EVA copolymers. iupac.orgresearchgate.net

COSY (Correlation Spectroscopy) : This homonuclear technique correlates proton nuclei that are J-coupled, helping to identify adjacent protons through the bonds of the molecule. iupac.org

HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D heteronuclear technique that correlates the chemical shifts of a proton with the directly attached carbon atom. It is highly effective for assigning resonances in complex polymer structures. iupac.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : An inverse experiment with high sensitivity, HMBC is used to determine long-range ¹H-¹³C connectivity, which is crucial for determining molecular structure and making assignments. iupac.org

These 2D NMR methods have proven effective for the configurational assignments of polyvinyl acetate and for the detailed microstructural analysis of copolymers, including identifying monomer sequence distribution and tacticity effects that are not discernible from 1D NMR alone. iupac.orgdntb.gov.ua

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for chemical analysis and material identification. labmanager.com They provide a molecular "fingerprint" by probing the vibrational modes of molecules. labmanager.comcovalentmetrology.com

Functional Group Identification and Quantitative Analysis

FTIR and Raman spectroscopy are powerful tools for identifying functional groups within the Ethene;ethenyl acetate copolymer and for quantifying its composition. labmanager.comnih.gov The two techniques are often complementary; molecular vibrations that are strong in Raman spectra may be weak in IR spectra, and vice versa. spectroscopyonline.com

In EVA copolymers, characteristic infrared absorbance bands are used for both identification and quantification. sciepub.comsciepub.com The strong carbonyl (C=O) stretch of the acetate group is a prominent feature in the FTIR spectrum, typically appearing around 1728-1740 cm⁻¹. sciepub.comendress.com Other key bands include the O–C=O deformation and various CH₂ and CH₃ vibrations. endress.comspectroscopyonline.com The ratio of the absorbance of a vinyl acetate peak to a polyethylene (B3416737) peak can be used to construct a calibration curve and determine the weight percent of vinyl acetate in a sample. sciepub.comresearchgate.net

Raman spectroscopy is also effective for this analysis. Characteristic vinyl acetate bands are found at approximately 630 cm⁻¹ (O–C=O deformation) and 1740 cm⁻¹ (C=O stretch). endress.com Changes in the Raman spectra, such as the decrease in crystalline bands with increasing vinyl acetate concentration, can provide insights into the polymer's morphology. spectroscopyonline.com

Table 2: Key Vibrational Bands for this compound (EVA) Analysis

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FTIR | ~2914, 2847 | CH₂ stretching (from PE) researchgate.net |

| ~1730-1740 | C=O stretching (from VA) sciepub.comendress.com | |

| ~1470 | CH₂ bending (from PE) researchgate.net | |

| ~1224-1231 | C-O stretching (acetate) researchgate.net | |

| ~1016-1020 | C-O stretching (acetate) sciepub.comresearchgate.net | |

| ~718 | CH₂ rocking (from PE) researchgate.net | |

| Raman | ~2880, 2840 | Crystalline CH stretching spectroscopyonline.com |

| ~1740 | C=O stretching (from VA) endress.com | |

| ~1415, 1460 | Crystalline CH₂ deformation spectroscopyonline.com |

In-Situ Monitoring of Polymerization and Degradation Processes

A significant advantage of vibrational spectroscopy, particularly Raman spectroscopy, is its suitability for in-situ and real-time monitoring of chemical processes. endress.com Raman spectroscopy can be interfaced with a reaction vessel or an extruder using fiber optic probes, allowing for non-invasive, real-time analysis of the polymer melt. endress.com This capability is crucial for ensuring consistent product quality during the production of EVA copolymers by monitoring the ratio of the two monomers as the polymer is being produced. endress.com

This in-line analysis provides molecular-level information without the need for sample manipulation, which is ideal for history-dependent materials like polymer melts. endress.com The intensity of characteristic Raman bands, such as the O–C=O deformation at 630 cm⁻¹, can be tracked in real-time to monitor the vinyl acetate content during polymerization. endress.com Furthermore, these techniques can be applied to study the degradation of ethene and its derivatives under various environmental conditions, providing insights into bioremediation processes. nih.govresearchgate.net

Chromatographic Methods for Molecular Weight Distribution and Compositional Heterogeneity

The physical and mechanical properties of polymers are strongly dependent on their molecular weight, molecular weight distribution, and compositional uniformity. marinalg.orgazom.com Chromatographic techniques are essential for characterizing these parameters.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight and molecular weight distribution of polymers. azom.comshimadzu.com In GPC/SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with a porous gel. azom.comazom.com Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores and elute later. azom.comshimadzu.com

For a comprehensive analysis of complex copolymers like EVA, a single detector is often insufficient. Advanced GPC/SEC systems utilize multiple detectors, such as a refractive index (RI) detector, an ultraviolet (UV) detector, a viscometer, and a light scattering detector (like Multi-Angle Laser Light Scattering, MALLS). marinalg.orgazom.comresearchgate.net This multi-detector approach, sometimes called triple detection, provides absolute molecular weight data, information on molecular structure and branching, and intrinsic viscosity. marinalg.orgazom.comresearchgate.net For instance, SEC/MALLS has been successfully applied to determine the molecular weight, size distributions, and to quantify branching in polyvinyl acetate. researchgate.net

Beyond molecular weight, copolymers can also exhibit compositional heterogeneity, meaning the composition varies among polymer chains. Techniques like thin-layer chromatography (TLC) and two-dimensional liquid chromatography can be used to characterize this chemical composition distribution. researchgate.netacs.orgnih.gov In two-dimensional chromatography, the copolymer is first separated by molecular size using SEC, and then each fraction is subsequently analyzed according to its chemical composition by another chromatographic method. researchgate.net This provides a detailed picture of both the molecular weight and compositional heterogeneity of the copolymer. nih.gov

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. hpst.cz The fundamental principle of GPC/SEC involves the separation of polymer molecules based on their hydrodynamic volume in solution. hpst.czmdpi.com A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules are unable to enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. hpst.cz

Due to the semi-crystalline nature of the ethylene segments, GPC analysis of EVA copolymers often requires high temperatures, typically above 120°C, to ensure complete dissolution and prevent precipitation. hpst.cz A common solvent used for high-temperature GPC of EVA is 1,2,4-trichlorobenzene (B33124) (TCB). kinampark.com The system is usually equipped with multiple detectors, such as a refractive index (RI) detector for concentration, a viscometer (VIS) detector, and a multi-angle light scattering (MALS) detector to obtain accurate molecular weights and information on long-chain branching. kinampark.com

GPC with an infrared (IR) composition sensor can also be employed to determine the Molar Mass Distribution (MMD) and the incorporation of vinyl acetate across the molecular weight range. polymerchar.com This multi-detector approach provides a comprehensive characterization of the copolymer's molecular architecture.

Table 1: Typical GPC/SEC System Configuration for EVA Analysis

| Parameter | Description |

|---|---|

| Technique | High-Temperature Gel Permeation Chromatography (HT-GPC) |

| Solvent | 1,2,4-trichlorobenzene (TCB) |

| Temperature | 145°C kinampark.com |

| Columns | Series of columns with different pore sizes (e.g., PLgel MIXED-B) hpst.czkinampark.com |

| Detectors | Refractive Index (RI), Viscometer (VIS), Multi-Angle Light Scattering (MALS), Infrared (IR) kinampark.compolymerchar.com |

| Calibration | Universal calibration using polystyrene (PS) standards kinampark.com |

Two-Dimensional Liquid Chromatography for Complex Systems

For complex copolymers like EVA, which exhibit heterogeneity in both molecular weight and chemical composition, one-dimensional chromatography may not provide sufficient resolution. Two-dimensional liquid chromatography (2D-LC) offers a significant advantage by combining two different separation mechanisms in a single analysis. nih.govchromatographyonline.com

High-temperature 2D-LC (HT 2D-LC) is particularly suited for analyzing EVA copolymers. nih.gov A common configuration hyphenates high-performance liquid chromatography (HPLC) in the first dimension with SEC in the second dimension (HPLC×SEC). nih.gov The first dimension separates the copolymer based on its chemical composition (vinyl acetate content), often using a solvent gradient. nih.govresearchgate.net Fractions from the first dimension are then automatically transferred to the second dimension, where they are separated by molecular size. nih.gov

This technique generates contour plots that map molar mass against chemical composition, providing a detailed fingerprint of the copolymer's bivariate distribution. nih.gov HT 2D-LC is capable of separating a broad range of EVA materials, including amorphous and semi-crystalline copolymers, which is a limitation for techniques that rely on crystallization, such as Temperature Rising Elution Fractionation (TREF). nih.gov

X-ray Based Characterization for Crystalline Structure and Morphology

X-ray techniques are fundamental for investigating the solid-state structure of semi-crystalline polymers like EVA. They provide quantitative information on the degree of crystallinity, crystal structure, and the arrangement of crystalline and amorphous domains on the nanoscale.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Parameters

X-ray Diffraction (XRD) is the primary technique used to determine the crystalline properties of EVA. The vinyl acetate units are randomly distributed and excluded from the crystalline lattice, which is formed by sequences of ethylene units. koreascience.kr As a result, the crystalline structure of EVA is similar to that of orthorhombic polyethylene. nu.edu.sa

The XRD pattern of a semi-crystalline EVA sample typically shows distinct crystalline peaks superimposed on a broad amorphous halo. researchgate.net The intensity and position of these peaks provide a wealth of information. The degree of crystallinity is calculated from the relative areas of the crystalline peaks and the amorphous halo. koreascience.kr

Key findings from XRD analysis of EVA include:

Crystal Planes: The main crystalline peaks correspond to the spectroscopyonline.com and researchgate.net planes of the orthorhombic lattice, typically observed at 2θ angles around 21.4° and 23.7°, respectively. koreascience.krnu.edu.sa

Interplanar Spacing (d-spacing): The spacing between crystal planes generally increases slightly with higher VA content. koreascience.kr

Crystal Size: The size of the crystalline domains, calculated using the Scherrer equation, tends to decrease with increasing VA content. koreascience.kr

Table 2: XRD Parameters for EVA Copolymers with Varying VA Content

| Parameter | Observation with Increasing VA Content | Reference |

|---|---|---|

| Percentage Crystallinity (Xc) | Decreases koreascience.kr | koreascience.krdonga.ac.kr |

| Interplanar Spacing (dhkl) | Increases koreascience.kr | koreascience.kr |

| Crystal Stack Size (Dhkl) | Decreases koreascience.kr | koreascience.kr |

| Diffraction Peaks (2θ) | Broaden donga.ac.kr | donga.ac.kr |

Small-Angle X-ray Scattering (SAXS) for Nanoscale Morphological Features

While XRD probes atomic-level crystal structure, Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 1000 nm. ou.edu For semi-crystalline polymers like EVA, SAXS is used to study the nanoscale morphology arising from the arrangement of crystalline lamellae and amorphous regions. mdpi.comkpi.ua

The scattering pattern in a SAXS experiment is generated by differences in electron density between the crystalline and amorphous phases. kpi.ua For lamellar structures, a scattering peak is observed, and its position is related to the "long period," which represents the average center-to-center distance between adjacent crystalline lamellae. mdpi.com

SAXS studies on EVA have revealed that the lamellar thickness can be influenced by processing conditions and film thickness. For instance, in thin spin-coated films of EVA, the long period was found to increase significantly compared to the bulk material, suggesting a change in the crystallization behavior under confinement. mdpi.com A study showed the long period for bulk EVA was 14 nm, while for thin films (35 and 50 nm thick), it increased to 21 nm. mdpi.com

Microscopic Techniques for Surface and Bulk Morphology

Microscopic techniques provide direct visualization of the surface and internal structures of materials. For EVA and its blends, microscopy is crucial for understanding surface topography, phase distribution, and interfacial characteristics.

Scanning Electron Microscopy (SEM) for Surface Topography and Phase Separation

Scanning Electron Microscopy (SEM) is a versatile tool for characterizing the morphology of EVA at the micro- and nanoscale. nih.gov It generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals detected, primarily secondary electrons and backscattered electrons, provide information about the surface topography and composition. diva-portal.org

SEM is widely used to:

Analyze Surface Topography: Secondary electron imaging reveals detailed surface features, roughness, and texture. researchgate.netresearchgate.net This is important for applications where surface properties, such as adhesion or friction, are critical.

Investigate Phase Separation: In EVA blends and composites, SEM is essential for visualizing the phase morphology. By observing fractured or microtomed surfaces, one can determine the size, shape, and distribution of dispersed phases. diva-portal.orgresearchgate.net For example, SEM analysis of PVC/EVA blends has been used to assess the miscibility of the two polymers based on the observed phase structure. researchgate.net

Examine Interfacial Adhesion: The quality of the interface between EVA and fillers (e.g., nano-silica, natural fibers) can be assessed by examining the fracture surface. Good adhesion is indicated by filler particles that are well-embedded in the matrix, while poor adhesion is suggested by voids or pull-out phenomena.

Compositional Contrast: Using a backscattered electron detector, it is possible to obtain compositional contrast, where regions with higher average atomic number appear brighter. diva-portal.org This can be enhanced by selectively staining one of the phases (e.g., with osmium tetroxide for unsaturated components) to clearly distinguish the morphology in polymer blends. diva-portal.org

Transmission Electron Microscopy (TEM) for Nanoscale Dispersion and Structure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at the nanoscale, making it indispensable for analyzing the morphology of ethylene vinyl acetate (EVA) copolymers, particularly in composite formulations. TEM allows for the direct observation of the dispersion and distribution of nanofillers within the EVA matrix. For instance, in EVA nanocomposites containing nano-sized magnesium hydroxide (B78521) (nano-MH), TEM has been used to observe the distribution of these particles. Studies have shown that techniques like ultrasonic extrusion can significantly improve the dispersion of nano-MH particles, leading to a more uniform distribution within the EVA/LDPE composite matrix, as confirmed by TEM imaging researchgate.net.

The effectiveness of TEM extends to characterizing various nanoparticle dispersions within liquid or hydrated samples, which is relevant for EVA-based emulsions or suspensions. While conventional TEM requires samples to be completely dry due to high vacuum conditions, in-situ techniques such as cryogenic TEM (cryo-TEM) and liquid cell TEM (LCTEM) allow for the characterization of materials in their native hydrated state whiterose.ac.uk. These advanced methods prevent the alteration of nanoparticle dispersion that can occur during drying, providing a more accurate representation of the material's structure in its application environment whiterose.ac.uk. TEM is renowned for its ability to achieve atomic resolution, making it an essential tool for structural characterization and chemical analysis across materials science oaepublish.com.

Atomic Force Microscopy (AFM) for Surface Properties and Nanotexture

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography and properties of materials at the nanoscale. For ethylene vinyl acetate (EVA), AFM provides detailed information about its surface morphology, roughness, and the spatial distribution of different phases or components in blends and composites.

Topographical images obtained via AFM can reveal the surface texture of EVA-based materials. For example, studies on EVA nanocomposites have utilized AFM to generate topography images that characterize the surface features and determine properties like average surface roughness researchgate.net. This is crucial for understanding how the addition of nanofillers, such as carbon nanotubes or molybdenum disulfide, alters the surface of the EVA polymer researchgate.net.

The technique operates by scanning a sharp tip over the sample surface, and its intermittent contact mode can simultaneously capture height (topographic) and phase shift data. This dual-mode imaging provides enhanced contrast on heterogeneous surfaces, allowing for the differentiation of regions with varying mechanical or chemical properties uml.edu. In studies of related vinyl acetate polymers, AFM has been employed to directly observe the surface morphology of latex films and monitor the migration of stabilizers, which can form distinct patterns on the film surface uml.edu. This capability is vital for applications where surface characteristics, such as adhesion and wettability, are critical. Advanced AFM techniques continue to be developed to enhance accuracy and versatility in investigating nanoscale phenomena nih.gov.

Thermal Analysis (Mechanistic Focus)

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition mechanism of ethylene vinyl acetate (EVA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal degradation of EVA typically occurs in two distinct stages.

The first stage of decomposition is deacetylation, the elimination of acetic acid from the vinyl acetate units of the copolymer. This process generally begins in the temperature range of 310°C to 370°C researchgate.net. The second, higher-temperature stage, occurring around 420°C to 470°C, corresponds to the degradation of the remaining polyethylene backbone researchgate.net. The relative intensity of these two degradation peaks is dependent on the vinyl acetate (VA) content; as the VA content increases, the mass loss associated with the first deacetylation step also increases researchgate.netkpi.ua.

The kinetics of this degradation can be further investigated by analyzing the rate of weight loss. Research has shown that the maximum rate of weight loss during the acetic acid evolution stage has a linear relationship with the VA content in the copolymer kpi.ua. This relationship provides a reliable method for quantifying the VA content using TGA kpi.ua. To confirm the identity of the evolved gases during decomposition, TGA is often coupled with other analytical techniques like Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) s4science.atsemanticscholar.org. TGA-MS analysis confirms that the primary volatile product in the first degradation step is acetic acid s4science.at.

Table 1: TGA Decomposition Stages of EVA Copolymers

| Degradation Stage | Temperature Range (°C) | Mechanism | Primary Product |

|---|---|---|---|

| First Stage | 310 - 370 | Deacetylation | Acetic Acid |

| Second Stage | 420 - 470 | Main Chain Scission | Hydrocarbon Fragments |

Data compiled from multiple sources. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crosslinking Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is widely used to study the thermal transitions of ethylene vinyl acetate (EVA), such as melting, crystallization, and glass transition, as well as to analyze the kinetics of crosslinking reactions.

The thermal properties of EVA are highly dependent on its vinyl acetate (VA) content. The presence of bulky acetate side groups disrupts the crystalline structure of the polyethylene backbone. Consequently, as the VA content increases, the degree of crystallinity and the melting temperature (Tm) of the copolymer decrease lu.seresearchgate.net. For example, an EVA copolymer with 18% VA content (EVA18) exhibits a peak melting temperature of 87°C, while a copolymer with 28% VA content (EVA28) has a lower peak melting temperature of 73°C researchgate.net.

Table 2: Thermal Properties of EVA Copolymers with Varying VA Content

| Copolymer | Vinyl Acetate (VA) Content | Peak Melting Temp. (Tm) (°C) | Heat of Fusion (mJ/mg) |

|---|---|---|---|

| EVA28 | 28% | ~87 | 70.3 |

| EVA40 | 40% | Varies | Varies |

Data is illustrative of trends discussed in sources. lu.se

DSC is also a reliable method for assessing the curing kinetics of EVA formulations that undergo peroxide-induced crosslinking mdpi.com. The crosslinking process is an exothermic reaction, which is detectable as a peak in the DSC thermogram. The onset temperature of this exotherm indicates the initiation of the crosslinking reaction. For a UV-transparent EVA grade, the onset of crosslinking has been observed at approximately 125°C mdpi.com. By conducting isothermal or dynamic DSC experiments, the progress of the crosslinking reaction can be monitored, and kinetic parameters, such as the activation energy, can be determined. This information is critical for optimizing processing parameters, such as lamination times and temperatures for applications like photovoltaic module encapsulation mdpi.comnih.gov.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of EVA, from the kinetics of its formation to the mechanisms of its breakdown.

DFT calculations have been employed to investigate the kinetics of the free-radical copolymerization of ethylene (B1197577) and vinyl acetate (B1210297) (VAc). These studies provide a comprehensive evaluation of the propagation kinetics, helping to understand monomer reactivity and predict copolymer composition.

Research has shown that for monomers, the reactivity follows the order of the α-carbon of VAc < β-carbon of VAc ≈ carbon of ethylene. For the resulting radicals, the reactivity order is tail radical < alkyl radical < head radical. DFT can also be used to compare the efficacy of different initiators. For instance, calculations have indicated that azodiisobutyronitrile tends to initiate ethylene, whereas dibenzoyl peroxide is more likely to initiate the β-carbon of VAc.

DFT calculations allow for the determination of reactivity ratios, which are crucial for predicting the final copolymer composition. Studies indicate that the copolymerization of ethylene and vinyl acetate is close to an ideal copolymerization, particularly around 430 K. Furthermore, DFT can predict the unit sequence distribution, showing, for example, that repetitive ethylene units can number between 8–10, while VAc units typically appear in sequences of 1–2. The penultimate unit effect, which considers the influence of the second-to-last monomer unit on the addition of a new monomer, has also been assessed using DFT and found to be small for this copolymerization.

Table 1: Calculated Monomer and Radical Reactivity Orders in EVA Copolymerization

| Species | Reactivity Order |

|---|---|

| Monomers | α-Carbon (VAc) < β-Carbon (VAc) ≈ Carbon (Ethylene) |

| Radicals | Tail Radical < Alkyl Radical < Head Radical |

DFT is a valuable tool for exploring the degradation pathways of EVA, providing insights into molecular geometry changes and the energetics of decomposition reactions. A primary degradation mechanism for EVA is deacetylation, the process by which acetic acid is eliminated from the polymer backbone.

DFT modeling has been used to predict the molecular structures of cross-linked EVA polymers at various stages of deacetylation. These models correlate well with experimental observations, such as the "yellowing" of the material and the outgassing of acetic acid. The process involves a molecular rearrangement where a hydrogen atom is displaced from the ethylene backbone to the acetyl group, leading to the formation of acetic acid and polyenes within the polymer chain. researchgate.net

Computational studies using DFT have calculated the energy barriers for different decomposition pathways. For instance, the Nudged Elastic Band (NEB) method, a DFT-based approach, has shown a preference for the formation of acetic acid over acetaldehyde. These calculations also reveal that the energy barriers for decomposition are lowered in the presence of water or hydroxyl ion catalysts, highlighting the role of hydrolysis in EVA degradation. rsc.org The activation energy for the initial step of acetate group elimination has been calculated to be around 190 kJ/mol. researchgate.net

Table 2: DFT-Calculated Activation Energies for EVA Degradation Pathways

| Degradation Pathway | Condition | Activation Energy (eV) | Reference |

|---|---|---|---|

| Deacetylation (33% VA) | Experimental | 0.93 | rsc.org |

| Deacetylation (60-73% VA) | Experimental | 1.97 | rsc.org |

| Deacetylation (EVA-vinyl alcohol system) | DFT | 1.37 | rsc.org |

| Acetic Acid Formation | DFT (NEB) | Lower than Acetaldehyde Formation | rsc.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the conformational dynamics and intermolecular interactions of EVA polymer chains over time.

MD simulations provide detailed insights into the three-dimensional arrangement and movement of EVA polymer chains. These simulations can model how factors like vinyl acetate content and the presence of solvents influence the polymer's structure and flexibility. The physical properties of EVA can be tuned from a rigid material to a rubbery one by altering the ratio of the co-monomers, which affects chain conformation and mobility.

Studies have used MD simulations to investigate the swelling behavior of EVA in various solvents like water, ethanol, and D-limonene. By examining intermolecular interactions, these simulations can determine the dominant factors affecting the diffusion state of EVA. rsc.org The interactions between EVA and other substances, such as in its application as a pour point depressant for waxy crude oil, have also been explored at a micro-level using MD simulations. These simulations help to understand how EVA interacts with wax crystals and affects their aggregation.

The analysis of intermolecular interactions through MD is crucial for understanding the stability of amorphous solid dispersions where EVA might be used as a polymer matrix. MD can elucidate the role of hydrogen bonds and other non-covalent interactions in stabilizing such systems.

The diffusion of small molecules within the EVA polymer matrix is critical for many of its applications, including as an encapsulant in photovoltaic modules where the permeation of water can influence degradation. researchgate.net MD simulations can be used to model and quantify these diffusion processes.

Research has utilized MD simulations to analyze the swelling of EVA films, which is directly related to the diffusion of solvent molecules into the polymer matrix. These simulations help to build a mechanistic understanding of how different solvents penetrate and interact with the EVA structure, providing theoretical support for applications such as the chemical recycling of photovoltaic modules. rsc.org By calculating parameters like the mean square displacement (MSD) of diffusing molecules, MD simulations can yield diffusion coefficients that can be compared with experimental data.

Table 3: Investigated Phenomena in EVA using Molecular Dynamics

| Phenomenon | System/Environment | Key Insights |

|---|---|---|

| Swelling Mechanism | EVA in water, ethanol, D-limonene | Influence of intermolecular interactions on swelling degree; dominant factors for diffusion state. rsc.org |

| Polymer Chain Conformation | EVA as a pour point depressant in waxy oil | Micro-level interaction with wax crystals, effect on gelation and wax deposition. |

| Intermolecular Interactions | Amorphous solid dispersions | Role of hydrogen bonding in stabilizing drug-polymer systems. |

| Diffusion and Permeation | EVA encapsulant films | Mechanistic understanding of solvent penetration and interaction with the polymer matrix. rsc.org |

Monte Carlo Simulations for Polymerization Kinetics and Microstructure Prediction

Monte Carlo (MC) methods are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, kinetic Monte Carlo (kMC) simulations are particularly useful for modeling polymerization processes and predicting the resulting polymer microstructure.

Kinetic Monte Carlo algorithms can simulate stochastic reaction processes, coupling them with material diffusion and flow. This approach has been successfully used to model the radical polymerization and copolymerization of vinyl acetate and ethylene. These simulations can predict not only the polymerization kinetics but also key properties of the final polymer, such as molecular weight, molecular weight distribution, copolymer composition, and the sequence length distribution of the monomers.

For example, kMC simulations have been developed to study the radical propagation kinetics of vinyl acetate during pulsed laser polymerization (PLP). By combining ab initio calculated rate coefficients with the kMC model, researchers can unravel complex kinetic behaviors, such as the dependency of the propagation rate on the laser pulse frequency. These simulations have shown that the formation of stabilized mid-chain radicals via backbiting reactions of tail radicals plays a crucial role.

Furthermore, MC methods can be combined with other simulation techniques, like molecular dynamics, to create multiscale models that predict both the chemical and physical interactions between building blocks during the formation of three-dimensional polymer networks. researchgate.net This allows for the prediction of the final microstructure from the molecular level upwards.

Table 4: Applications of Monte Carlo Simulations in EVA Research

| Simulation Type | Application | Predicted Properties |

|---|---|---|

| Kinetic Monte Carlo (kMC) | Radical copolymerization of ethylene and vinyl acetate | Polymerization kinetics, molecular weight and distribution, copolymer composition, sequence length distribution. |

| kMC with ab initio data | Pulsed laser polymerization of vinyl acetate | Propagation kinetics, influence of mid-chain radicals and backbiting reactions. |

| Combined kMC and MD | Formation of 3D polymer networks | Spatiotemporal prediction of interactions between building blocks, final network microstructure. researchgate.net |

Coarse-Grained Models for Mesoscopic and Macroscopic Behavior Prediction

To understand the behavior of ethylene-vinyl acetate (EVA) copolymers on larger length and time scales, fully atomistic simulations can be computationally prohibitive. Coarse-grained (CG) modeling addresses this challenge by reducing the number of degrees of freedom in the system. In this approach, groups of atoms are represented as single "superatoms" or "beads," which drastically decreases the computational cost and allows for the simulation of mesoscopic and macroscopic phenomena. nih.govnih.govrsc.org

The development of a CG model for EVA involves a systematic procedure to map the detailed atomistic representation to a simplified one. nih.gov For vinyl polymers like EVA, a common strategy is to represent the monomer units—ethylene and vinyl acetate—as distinct beads. The interactions between these beads are described by an effective force field, which includes terms for bonds, angles, and non-bonded interactions. These parameters are carefully calibrated to reproduce specific properties of the underlying atomistic model or experimental data, such as structural conformations and bulk density. nih.govutk.edu

Once developed, these CG models are powerful tools for predicting a range of properties that are inaccessible to finer-scale simulations:

Morphology and Phase Behavior: CG simulations can effectively predict the phase behavior of EVA copolymers, including the formation of crystalline polyethylene (B3416737) domains within the amorphous matrix and the distribution of vinyl acetate groups. This is crucial for understanding how copolymer composition affects material transparency and mechanical properties.

Thermomechanical Properties: By simulating larger systems over longer timescales, CG models can predict mechanical responses like stress-strain behavior, viscoelasticity, and the glass transition temperature. This is particularly useful for designing EVA foams, where the macroscopic cushioning and energy absorption characteristics are of interest. mdpi.commdpi.com

Interfacial Phenomena: The interaction of EVA with other materials, such as fillers or substrates, can be efficiently studied. For instance, the dispersion of nanofillers within the EVA matrix and the resulting impact on material properties can be simulated to guide the development of advanced composites.

The table below summarizes typical mapping schemes and predictable properties in coarse-grained simulations of copolymers like EVA.

| Coarse-Graining Level | Typical Bead Representation | Predicted Mesoscopic/Macroscopic Properties | Key Advantage |

| Monomer-Level | One bead per ethylene monomer; one bead per vinyl acetate monomer | Phase separation, polymer morphology, glass transition temperature, melt viscosity | Balances chemical specificity with computational efficiency |

| Multi-Monomer Level | 3-5 monomer units per bead | Large-scale chain dynamics, entanglement behavior, viscoelastic properties | Ability to simulate very high molecular weight polymers and their melts |

| Supramolecular Level | Entire polymer chain as a soft colloid | Self-assembly in solution, interaction with surfaces, thin-film formation | Accesses macroscopic timescales relevant to processing and assembly |

By simplifying the molecular representation, coarse-grained models serve as an indispensable bridge between atomistic detail and the macroscopic performance of EVA materials. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for EVA Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or mechanical properties. researchgate.netnih.gov For a copolymer system like EVA, QSPR models can predict key material properties based on descriptors that quantify its structural attributes, such as the vinyl acetate (VA) content and molecular weight distribution. kinampark.com These predictive models are invaluable for accelerating material design and optimizing quality control in industrial production by reducing the need for time-consuming and expensive experimental testing. researchgate.net

A typical QSPR workflow involves several key steps:

Data Compilation: A dataset is assembled containing various EVA grades with known structural features and experimentally measured properties.

Descriptor Calculation: Numerical values, or "descriptors," that represent the molecular structure are calculated. For EVA, these can range from simple compositional data (e.g., wt% VA) to more complex topological or quantum-chemical descriptors. In some cases, spectroscopic data (e.g., from Near-Infrared spectroscopy) can be used as descriptors. researchgate.net

Model Development: Statistical or machine learning techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the target property. researchgate.netconicet.gov.ar

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its accuracy and robustness. plos.org

Research has demonstrated the successful application of QSPR-like models for predicting critical quality parameters of EVA pellets. For instance, chemometric models based on Near-Infrared (NIR) spectroscopy have been developed to determine both the Melt Flow Rate (MFR) and Vinyl Acetate Content (VAC). researchgate.net These models use regions of the NIR spectrum as descriptors to correlate with the reference values obtained from standard laboratory methods.

The following table presents representative data from a study on developing predictive models for EVA properties, highlighting the model's performance. researchgate.net

| Property | Modeling Technique | Key Descriptors (Spectral Regions) | Coefficient of Determination in Prediction (R²P) | Root Mean Square Error of Prediction (RMSEP) |

| Vinyl Acetate Content (VAC) | Partial Least Squares (PLS) | NIR spectral data | > 0.95 | < 0.2 wt% |

| Melt Flow Rate (MFR) | Partial Least Squares (PLS) | NIR spectral data with angle transform | > 0.90 | < 0.5 g/10 min |

These results indicate that QSPR and related chemometric approaches can provide highly accurate and reliable predictions of essential EVA properties. By leveraging these models, manufacturers can implement real-time process monitoring and quality assurance, leading to more consistent and tailored material production.

Multi-Scale Modeling Approaches for Integrated Material Design

The properties of EVA copolymers are governed by phenomena occurring across a vast range of length and time scales, from the electronic structure of individual monomers to the bulk mechanical behavior of a finished product. dierk-raabe.com Multi-scale modeling provides a comprehensive framework to connect these scales, enabling an integrated and predictive approach to material design. mdpi.comvtt.fi This hierarchical strategy involves passing information systematically from finer, more fundamental simulations to coarser, more phenomenological models. utk.edutaylorfrancis.com

An integrated multi-scale workflow for designing EVA-based materials can be conceptualized as a four-stage process: researchgate.net

Quantum Mechanical (QM) Scale: At the most fundamental level, ab initio methods like Density Functional Theory (DFT) are used. These calculations can determine the electronic structure, bond energies, and partial charges of the ethylene and vinyl acetate monomers. This information is critical for developing accurate force fields used in the next scale up.